molecular formula C9H8BrNO3 B8594505 4-((Bromoacetyl)amino)benzoic Acid

4-((Bromoacetyl)amino)benzoic Acid

Cat. No.: B8594505
M. Wt: 258.07 g/mol
InChI Key: CQPMUWDAWGKWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Bromoacetyl)amino)benzoic Acid (chemical formula: C₉H₈BrNO₃) is a benzoic acid derivative functionalized with a bromoacetylated amino group at the para position. The bromoacetyl group (–COCH₂Br) is a reactive alkylating agent, making this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and bioconjugates . Its structure combines the carboxylic acid moiety of benzoic acid with the electrophilic bromine atom, enabling participation in nucleophilic substitution reactions or cross-coupling processes.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

4-[(2-bromoacetyl)amino]benzoic acid

InChI

InChI=1S/C9H8BrNO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)

InChI Key

CQPMUWDAWGKWSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 4-((Bromoacetyl)amino)benzoic Acid with structurally related benzoic acid derivatives:

Compound Name Substituent/Functional Group Molecular Formula Key Structural Features Synthesis Method (Reference)
4-((Bromoacetyl)amino)benzoic Acid Bromoacetyl amino C₉H₈BrNO₃ Reactive bromine for alkylation; carboxylic acid Likely via bromoacetylation of 4-aminobenzoic acid (inferred)
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS3) Azetidinone, chloro, hydroxyphenyl C₁₆H₁₃ClNO₄ β-lactam ring; antimicrobial potential Cyclization with chloroacetyl chloride
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic acid (SS4) Thiazolidinone, dimethylaminophenyl C₁₈H₁₇N₃O₃S Sulfur-containing heterocycle; antibacterial Condensation with mercaptoacetic acid
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives Sulfonyl, chlorophenyl C₁₃H₉ClO₄S Electron-withdrawing sulfonyl group; antimicrobial Sulfonylation of benzoic acid
4-{[(2E)-3-(5-Bromo-2-thienyl)-2-cyano-2-propenoyl]amino}benzoic acid Bromothienyl, cyano propenoyl C₁₅H₁₀BrN₂O₃S Conjugated system; potential optoelectronic use Multi-step coupling

Functional Group Variations

  • Bromoacetyl vs. Chloroacetyl (SS3) : Bromine’s larger atomic radius and lower electronegativity compared to chlorine enhance its leaving-group ability, favoring nucleophilic substitution. This makes the bromoacetyl derivative more reactive in alkylation reactions .
  • Sulfonyl vs. Acyl (SS3 vs. SS4): Sulfonyl groups (e.g., in 4-[(4-bromophenyl)sulfonylamino]benzoic acid ) increase acidity and stability, whereas acyl groups (e.g., bromoacetyl) are more electrophilic and prone to hydrolysis.
  • Thiazolidinone vs. Azetidinone (SS4 vs. SS3): Thiazolidinones (sulfur-containing) exhibit broader antimicrobial activity compared to azetidinones (nitrogen-containing), likely due to enhanced membrane permeability .

Physicochemical Properties

  • Solubility : Bromoacetyl derivatives are more lipophilic (logP ~2.5) than hydroxy- or methoxy-substituted analogues (e.g., 4-hydroxybenzoic acid, logP ~1.5), reducing aqueous solubility but improving membrane permeability.
  • Stability: Bromoacetyl groups are less stable under basic conditions compared to sulfonamides (e.g., 4-[(4-bromophenyl)sulfonylamino]benzoic acid ), which resist hydrolysis.
  • Melting Points : Brominated compounds (e.g., 4-bromobenzoic acid, m.p. 255°C ) generally have higher melting points than chlorinated analogues due to stronger van der Waals forces.

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